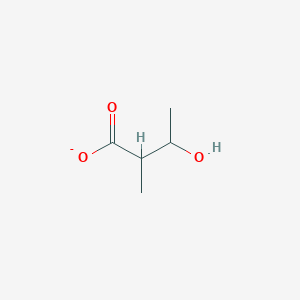

2-Methyl-3-hydroxybutyrate

説明

Contextualization within Branched-Chain Hydroxy Acids and Chiral Molecules

2-Methyl-3-hydroxybutyrate belongs to the class of branched-chain hydroxy acids (BCHAs), which are metabolites derived from branched-chain amino acids (BCAAs). jmb.or.krkoreascience.kr Other notable BCHAs include 2-hydroxyisovaleric acid (HIVA) and 2-hydroxyisocaproic acid (HICA). jmb.or.krmdpi.com These compounds are produced by various microorganisms, including lactic acid bacteria, and have been identified as bioactive metabolites. jmb.or.krmdpi.com

A critical aspect of this compound's structure is its chirality. Chiral molecules are compounds that have a non-superimposable mirror image, existing as two distinct forms called enantiomers. nih.gov This structural asymmetry is a fundamental concept in biochemistry, as biological systems, including enzymes and receptors, can often distinguish between different enantiomers of a chiral molecule. nih.govwuxiapptec.com The study of chiral compounds like this compound is essential for understanding their specific roles in metabolic pathways and their potential as targets for drug development. nih.govwikipedia.org

Significance as a Foundational Research Target in Metabolism and Organic Synthesis

This compound is a key intermediate in the catabolism of the essential amino acid isoleucine. healthmatters.ionih.gov The degradation of isoleucine occurs in mitochondria through a series of enzymatic reactions. nih.gov A defect in the enzyme 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD), which is involved in this pathway, leads to the accumulation of this compound in the body. mdpub.netresearchgate.net This accumulation is a hallmark of the rare X-linked recessive inborn error of metabolism known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency (MHBDD). mdpub.netiomcworld.org Consequently, the detection and quantification of this compound in urine and blood are crucial for the diagnosis of this and other related metabolic disorders, such as beta-ketothiolase deficiency. healthmatters.ioresearchgate.net

In the realm of organic synthesis, the chiral nature of this compound makes it an interesting target. The development of methods for the asymmetric synthesis of its specific stereoisomers is an active area of research. rsc.orgacs.org For instance, researchers have explored the use of carbonyl reductases to produce specific enantiomers of methyl 2-benzamidomethyl-3-hydroxybutyrate, a derivative of this compound, which is a key intermediate in the synthesis of important antibiotics like Penem (B1263517) and Carbapenem (B1253116). acs.org Furthermore, this compound has been incorporated into bioplastics known as polyhydroxyalkanoates (PHAs), creating novel copolymers with modified thermal properties. researchgate.netrsc.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C5H10O3 | nih.gov |

| IUPAC Name | 3-hydroxy-2-methylbutanoic acid | nih.gov |

| Molar Mass | 118.13 g/mol | nih.gov |

| Synonyms | 3-Hydroxy-2-methylbutanoic acid, HMBA | healthmatters.ioloinc.org |

| Metabolic Precursor | Isoleucine | healthmatters.ionih.gov |

| Associated Conditions | 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency (MHBDD), Beta-ketothiolase deficiency | healthmatters.iomdpub.netiomcworld.org |

Structure

2D Structure

3D Structure

特性

分子式 |

C5H9O3- |

|---|---|

分子量 |

117.12 g/mol |

IUPAC名 |

3-hydroxy-2-methylbutanoate |

InChI |

InChI=1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/p-1 |

InChIキー |

VEXDRERIMPLZLU-UHFFFAOYSA-M |

SMILES |

CC(C(C)O)C(=O)[O-] |

正規SMILES |

CC(C(C)O)C(=O)[O-] |

同義語 |

2-methyl-3-hydroxybutyrate 2-methyl-3-hydroxybutyric acid 2-methyl-3-hydroxybutyric acid, (R-(R*,S*))-isomer alpha-methyl-beta-hydroxybutyrate |

製品の起源 |

United States |

Metabolic Pathways and Biochemical Interconversions of 2 Methyl 3 Hydroxybutyrate

Role in the Catabolism of Isoleucine.healthmatters.ioresearchgate.net

2-Methyl-3-hydroxybutyrate is a normal urinary metabolite that plays a significant role in the catabolism of the branched-chain amino acid (BCAA) isoleucine. healthmatters.io The breakdown of isoleucine is a multistep process that occurs within the mitochondria of cells. nih.gov Inborn errors of isoleucine metabolism, such as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency, can lead to the accumulation of this compound in the body. nih.gov

Sequential Degradation Steps involving 2-Methyl-3-hydroxybutyryl-CoA.researchgate.netnih.gov

The breakdown of isoleucine proceeds through a series of enzymatic reactions. After several initial steps, isoleucine is converted to 2-methylbutyryl-CoA. This molecule then enters a beta-oxidation-like pathway. nih.gov

The sequential steps are as follows:

Dehydrogenation: 2-methylbutyryl-CoA is dehydrogenated to tiglyl-CoA. nih.gov

Hydration: Tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA. nih.gov

Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is then dehydrogenated by the enzyme 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) to produce 2-methylacetoacetyl-CoA. nih.govpnas.org This enzyme is also known as short-chain 3-hydroxyacyl-CoA dehydrogenase. nih.gov

Thiolytic Cleavage: Finally, 2-methylacetoacetyl-CoA is cleaved by the enzyme β-ketothiolase to yield acetyl-CoA and propionyl-CoA. nih.govpnas.org

Deficiencies in the enzymes involved in this pathway, such as MHBD or β-ketothiolase, can lead to metabolic disorders. nih.gov For instance, a deficiency in MHBD results in an inability to properly break down isoleucine, leading to the accumulation of this compound and tiglylglycine in the urine. researchgate.net

Intermediacy in Branched-Chain Amino Acid Metabolism.mhmedical.com

This compound is a crucial intermediate specifically in the catabolism of isoleucine, one of the three branched-chain amino acids (BCAAs), which also include leucine (B10760876) and valine. researchgate.net While the initial breakdown steps of all three BCAAs share some enzymes, their pathways diverge, and this compound is unique to the isoleucine degradation pathway. researchgate.net The metabolism of BCAAs primarily begins in skeletal muscle, unlike other amino acids which are mainly catabolized in the liver. mdpi.com This is due to the high activity of branched-chain aminotransferase (BCAT) in muscle tissue. mdpi.com

Involvement in Branched-Chain Fatty Acid Beta-Oxidation.healthmatters.ioresearchgate.net

The degradation of 2-methyl-branched-chain fatty acids follows a similar beta-oxidation pathway to that of straight-chain fatty acids, but with specific enzymes to handle the methyl branch. nih.gov The catabolism of 2-methylbutyryl-CoA, derived from isoleucine, is a prime example of this process. nih.gov This pathway involves dehydrogenation, hydration, another dehydrogenation, and finally thiolytic cleavage. nih.gov Peroxisomes are also involved in the beta-oxidation of 2-methyl branched-chain fatty acids. mdpi.com

Linkages to Ketogenesis and Related Metabolic Fluxes.healthmatters.ioshareok.org

The breakdown of isoleucine, and therefore the metabolism of this compound, is linked to ketogenesis, the process of producing ketone bodies. healthmatters.io One of the end products of isoleucine catabolism is acetyl-CoA, a primary substrate for ketogenesis. pnas.org The other product, propionyl-CoA, can be converted to succinyl-CoA and enter the Krebs cycle. researchgate.net

Ketone bodies, such as acetoacetate (B1235776) and D-β-hydroxybutyrate, are produced in the liver from fatty acids and certain amino acids. mhmedical.com They serve as an important energy source for extrahepatic tissues, especially during periods of fasting or low carbohydrate intake. mhmedical.comnih.gov Disruptions in isoleucine metabolism can impact the normal flux of metabolites through these interconnected pathways. mhmedical.com

Stereochemical Considerations in Metabolic Pathways of this compound.researchgate.net

The stereochemistry of this compound is critical for its interaction with metabolic enzymes. The molecule has two chiral centers, leading to four possible stereoisomers. The specific stereoisomer produced during isoleucine metabolism is crucial for its recognition and processing by the enzyme 2-methyl-3-hydroxybutyryl-CoA dehydrogenase.

The enzyme 3-hydroxybutyrate (B1226725) dehydrogenase (BDH1) is responsible for the interconversion of acetoacetate and β-hydroxybutyrate and is stereospecific for the D-enantiomer of β-hydroxybutyrate. nih.gov While not directly acting on this compound, this highlights the importance of stereochemistry in ketone body metabolism. The enzymes involved in the isoleucine pathway are also highly stereospecific.

Table 1: Key Enzymes in the Catabolism of Isoleucine Involving this compound

| Enzyme | Substrate | Product |

|---|---|---|

| 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) | 2-Methyl-3-hydroxybutyryl-CoA | 2-Methylacetoacetyl-CoA |

| β-Ketothiolase | 2-Methylacetoacetyl-CoA | Acetyl-CoA + Propionyl-CoA |

Enzymology and Molecular Mechanisms Governing 2 Methyl 3 Hydroxybutyrate Metabolism

2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD): Structure, Function, and Reaction Kinetics

2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) is a pivotal mitochondrial enzyme in the catabolic pathway of isoleucine. nih.govmdpub.net Its primary function is to catalyze the NAD+-dependent dehydrogenation of 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA. mdpub.netpnas.org This reaction is a crucial step in the beta-oxidation spiral of isoleucine breakdown. nih.gov The enzyme has been identified as being identical to 3-hydroxyacyl-CoA dehydrogenase type II (HADH2) and is also known by other names, including hydroxysteroid (17β) dehydrogenase 10 (HSD10) and endoplasmic reticulum-associated amyloid-beta binding protein (ERAB). pnas.orgnih.govnih.govmedlink.com

Structurally, MHBD is a homotetrameric protein found within the mitochondria. researchgate.netresearchgate.netresearchgate.net Beyond its role in isoleucine metabolism, this multifunctional enzyme is also involved in the metabolism of neuroactive steroids and is an essential component of mitochondrial RNase P, which is required for processing mitochondrial DNA transcripts. researchgate.netresearchgate.netorpha.net

The enzymatic activity of MHBD has been characterized through kinetic studies. Research has determined the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for its substrate, 2-methyl-3-hydroxybutyryl-CoA, highlighting its high affinity and catalytic efficiency.

Table 1: Reaction Kinetics of 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD)

| Kinetic Parameter | Value | Substrate | Source |

|---|---|---|---|

| Km | 7.1 ± 1.1 μM | 2-methyl-3-hydroxybutyryl-CoA | pnas.org |

| Vmax | 14.8 ± 1.4 U/mg | 2-methyl-3-hydroxybutyryl-CoA | pnas.org |

| kcat | 458 min-1 | DL-3-hydroxybutyryl-CoA | uniprot.org |

The activity of 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase is encoded by the HADH2 gene, which is now officially designated as HSD17B10. pnas.orgnih.gov This gene is located on the X chromosome at position Xp11.2. pnas.orgwadsworth.org Because it is an X-linked trait, mutations in the HSD17B10 gene have different implications for males and females. wadsworth.org

Deficiency in MHBD function is an inborn error of metabolism caused by mutations in the HSD17B10 gene. nih.govcapes.gov.br Genetic analyses of individuals with MHBD deficiency have identified several missense mutations that significantly impair or completely abolish the enzyme's catalytic activity. nih.govnih.gov For instance, the R130C and L122V mutations, when expressed heterologously, were found to render the enzyme almost completely inactive. nih.govnih.gov This direct link confirms that a functional HSD17B10 gene is essential for the proper degradation of isoleucine. nih.gov

Table 2: Genetic Details of MHBD

| Feature | Description | Source |

|---|---|---|

| Gene Name | HSD17B10 (formerly HADH2) | pnas.orgmedlink.com |

| Chromosomal Location | Xp11.2 | pnas.orgwadsworth.org |

| Encoded Protein | 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) / Hydroxysteroid (17β) dehydrogenase 10 (HSD10) | nih.govorpha.net |

| Associated Disorder | MHBD Deficiency (HSD10 Disease) | orpha.netresearchgate.net |

| Example Mutations | R130C, L122V | nih.govnih.gov |

The reaction catalyzed by MHBD is a reversible dehydrogenation, a key step in the beta-oxidation of branched-chain fatty acids derived from isoleucine. pnas.orgnih.gov The enzyme facilitates the oxidation of the hydroxyl group on the third carbon of 2-methyl-3-hydroxybutyryl-CoA to a keto group, forming 2-methylacetoacetyl-CoA. pnas.org

Genetic Basis of MHBD Activity: The HADH2 Gene.

Beta-Ketothiolase: Role in Acetoacetyl-CoA Formation and Related Pathways

Beta-ketothiolase, specifically mitochondrial acetoacetyl-CoA thiolase (T2), is another crucial enzyme in the final stage of isoleucine degradation. nih.govorpha.net It acts directly on the product of the MHBD-catalyzed reaction, 2-methylacetoacetyl-CoA. nih.gov The primary role of beta-ketothiolase in this pathway is to perform a thiolytic cleavage of 2-methylacetoacetyl-CoA, yielding two smaller molecules: propionyl-CoA and acetyl-CoA. pnas.orgnih.gov These products can then enter other central metabolic pathways, such as the citric acid cycle, for energy production. orpha.net

The enzyme is encoded by the ACAT1 gene. nih.govwikipedia.org Beyond its role in amino acid catabolism, beta-ketothiolase is fundamentally involved in ketone body metabolism. orpha.netwikipedia.orgscielo.br It catalyzes both the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA (a key step in ketogenesis in the liver) and the reverse reaction, the cleavage of acetoacetyl-CoA (ketolysis in extrahepatic tissues). orpha.netmdpi.commhmedical.com While other thiolases exist, T2 is believed to be exclusively responsible for the thiolysis of 2-methylacetoacetyl-CoA in isoleucine breakdown. orpha.net

Enzymatic Hydration and Stereoselective Reductions in Biosynthetic Routes

The formation of 2-methyl-3-hydroxybutyryl-CoA within the isoleucine degradation pathway occurs through an enzymatic hydration step. nih.gov This reaction is catalyzed by an enoyl-CoA hydratase, which adds a water molecule across the double bond of tiglyl-CoA. nih.gov This hydration reaction is what introduces the hydroxyl group, creating the substrate necessary for the subsequent dehydrogenation by MHBD.

While this hydration occurs within a catabolic pathway, it represents the biosynthetic step for the 2-methyl-3-hydroxybutyrate moiety. The stereochemistry of this reaction is critical, as enzymes are highly selective for the specific stereoisomer of the substrate. Stereoselective reductions are a common feature in the biosynthesis of chiral alcohols. For example, various carbonyl reductases are used in biotechnological applications to produce specific enantiomers of hydroxybutanoates for use as pharmaceutical intermediates. acs.orgresearchgate.net This highlights the importance of precise enzymatic control to generate the correct three-dimensional structure of metabolites like 2-methyl-3-hydroxybutyryl-CoA.

Other Enzymes Associated with this compound and its CoA Esters

Several other enzymes interact with this compound and its CoA ester, reflecting its integration into cellular metabolism. The Human Metabolome Database lists a number of enzymes for which 2-methyl-3-hydroxybutyryl-CoA is a substrate. hmdb.ca These include:

Enoyl-CoA hydratase : As mentioned previously, this enzyme catalyzes the formation of 2-methyl-3-hydroxybutyryl-CoA from tiglyl-CoA in the isoleucine degradation pathway. nih.govhmdb.ca

Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) : This is another designation for the MHBD enzyme encoded by the HSD17B10 gene, underscoring its activity on short-chain hydroxyacyl-CoA esters. wikigenes.orgdrugbank.com

Mitochondrial trifunctional protein, alpha subunit : This protein complex is primarily involved in the beta-oxidation of long-chain fatty acids. Its interaction with 2-methyl-3-hydroxybutyryl-CoA suggests a degree of substrate promiscuity and a link between branched-chain amino acid metabolism and fatty acid oxidation. hmdb.ca

Peroxisomal bifunctional enzyme : Similar to the mitochondrial trifunctional protein, this enzyme is involved in fatty acid beta-oxidation, but within the peroxisome. Its association with 2-methyl-3-hydroxybutyryl-CoA indicates potential cross-talk between metabolic pathways in different cellular compartments. hmdb.ca

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | MHB |

| 2-Methyl-3-hydroxybutyryl-CoA | - |

| 2-methylacetoacetate (B1246266) | MAA |

| 2-methylacetoacetyl-CoA | - |

| Acetyl-CoA | - |

| Acetoacetyl-CoA | AA-CoA |

| Allopregnanolone | - |

| Amyloid-β peptide | Aβ |

| Propionyl-CoA | - |

| Tiglyl-CoA | - |

Synthetic Methodologies and Stereochemical Control of 2 Methyl 3 Hydroxybutyrate

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a single, desired stereoisomer of a chiral compound, maximizing the yield of the active or desired form while minimizing or eliminating others. This is particularly important for compounds like 2-Methyl-3-hydroxybutyrate, where different stereoisomers can have distinct biological effects. The primary methods employed include biocatalytic strategies, the use of chiral auxiliaries, enantioselective catalysis, and dynamic kinetic resolution.

Biocatalytic Strategies: Enzyme-Mediated Stereoselective Transformations.rsc.orgfrontiersin.orgcore.ac.ukacgpubs.org

Biocatalysis leverages the inherent stereoselectivity of enzymes to carry out chemical transformations with high precision. This environmentally friendly approach often operates under mild conditions of temperature and pressure. uni-duesseldorf.degoogle.com

Alcohol dehydrogenases (ADHs) and carbonyl reductases (KREDs) are powerful enzymatic tools for the asymmetric reduction of ketones to chiral alcohols. frontiersin.orgresearchgate.netresearchgate.net These enzymes, often dependent on cofactors like NAD(P)H, can exhibit high enantioselectivity and diastereoselectivity. frontiersin.orgresearchgate.net For the synthesis of this compound, these enzymes are used to reduce a precursor molecule, methyl 2-benzamido-methyl-3-oxobutanoate (BMOB). rsc.orgrsc.org

Research has identified several robust short-chain alcohol dehydrogenases from organisms like Burkholderia gladioli that show great potential in the synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate. rsc.orgrsc.org For instance, the enzyme BgADH2 from B. gladioli ZJB12126 has been shown to produce (2S,3R)-methyl-2-benzamido-methyl-3-hydroxy-butyrate with excellent enantiomeric excess (99% ee) and diastereomeric excess (98.5% de). rsc.org Similarly, carbonyl reductases from sources such as Acetobacter sp. have been engineered into E. coli for the efficient bio-reduction of related β-keto esters. rsc.org

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |

| Burkholderia gladioli ZJB12126 (BgADH2) | Methyl 2-benzamido-methyl-3-oxobutanoate (BMOB) | (2S,3R)-methyl-2-benzamido-methyl-3-hydroxy-butyrate | 99% | 98.5% |

| Engineered E. coli with Acetobacter sp. Carbonyl Reductase | Methyl acetoacetate (B1235776) (MAA) | (R)-methyl-3-hydroxybutyrate | >99.9% | N/A |

Instead of using isolated enzymes, whole microbial cells can be employed as biocatalysts. nih.gov This approach offers the advantage of in-situ cofactor regeneration, as the cell's metabolic pathways can replenish the required NAD(P)H. uni-duesseldorf.denih.gov Engineered microbial systems, typically using hosts like Escherichia coli or Corynebacterium glutamicum, are often developed to overexpress a specific reductase and enhance the metabolic flux towards cofactor regeneration. uni-duesseldorf.de

For example, engineered E. coli cells co-expressing a carbonyl reductase from Acetobacter sp. and a glucose dehydrogenase (for cofactor regeneration) have been successfully used for the anti-Prelog reduction of methyl acetoacetate to (R)-methyl-3-hydroxybutyrate. rsc.org In another example, whole cells of Lactobacillus kefiri have been used for the enantioselective reduction of 2,5-hexanedione (B30556) to (5R)-hydroxyhexane-2-one, a related chiral hydroxyketone. core.ac.uk The use of whole-cell systems can significantly improve the productivity and cost-effectiveness of the synthesis. rsc.org

| Microbial System | Substrate | Product | Key Features |

| Engineered E. coli | Methyl acetoacetate (MAA) | (R)-methyl-3-hydroxybutyrate | Co-expression of carbonyl reductase and glucose dehydrogenase for cofactor regeneration. |

| Lactobacillus kefiri | 2,5-Hexanedione | (5R)-Hydroxyhexane-2-one | Demonstrates the applicability of whole cells for producing chiral hydroxyketones. |

| Engineered E. coli co-expressing BgADH3 and GDH | Ethyl 4-chloro-3-oxobutanoate (COBE) | (R)-Ethyl 4-chloro-3-hydroxybutyrate | High space-time yield and excellent enantiopurity (99.9% ee). nih.gov |

Utilization of Alcohol Dehydrogenases and Carbonyl Reductases.

Chiral Auxiliary-Based Syntheses.

Chiral auxiliary-based synthesis is a classical yet effective method for controlling stereochemistry. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the starting material. This auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. While effective, this method requires additional steps for the attachment and removal of the auxiliary.

Enantioselective Catalysis (e.g., Ligand-Controlled Reductions).rsc.org

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to produce a large amount of an enantiomerically enriched product. A common strategy for synthesizing chiral alcohols is the asymmetric hydrogenation of ketones, often using transition metal catalysts complexed with chiral ligands. For instance, ruthenium catalysts paired with chiral phosphine (B1218219) ligands like BINAP have been used for the asymmetric hydrogenation of β-keto esters. google.com However, these chemical methods can sometimes require high pressures and may lead to trace metal contamination in the final product. rsc.org

Dynamic Kinetic Resolution and Asymmetric Transformation.rsc.org

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert 100% of a racemic starting material into a single, desired stereoisomer. rsc.orgrsc.org This process combines the kinetic resolution of a racemate with an in-situ racemization of the less reactive enantiomer. In the context of this compound synthesis, this often involves the reduction of a racemic β-keto ester. rsc.orgrsc.org

Enzymes, particularly alcohol dehydrogenases, are highly effective catalysts for DKR. researchgate.netrsc.org For the synthesis of (2S,3R)-methyl-2-benzamido-methyl-3-hydroxy-butyrate, a dynamic kinetic asymmetric transformation (DYKAT) of methyl-2-benzamido-methyl-3-oxobutanoate (BMOB) has been successfully achieved using short-chain alcohol dehydrogenases from Burkholderia gladioli. rsc.orgrsc.org This enzymatic approach provides a renewable and less toxic alternative to transition metal-catalyzed methods. rsc.org

Classical Organic Synthesis Routes

Esterification Reactions for Methyl this compound

The formation of methyl this compound can be achieved through the esterification of 2-methyl-3-hydroxybutyric acid. This reaction typically involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. While direct esterification is a fundamental method, other approaches involve the transformation of related functional groups.

Another significant route involves the depolymerization of poly-[(R)-3-hydroxybutyric acid] (PHB), a naturally occurring biopolymer. This process can be carried out by heating PHB in a solvent like 1,2-dichloroethane (B1671644) with a solution of concentrated sulfuric acid in methanol. orgsyn.orgethz.ch This method yields (R)-(-)-methyl 3-hydroxybutanoate. orgsyn.orgethz.ch The reaction demonstrates a practical way to produce the chiral ester from a renewable resource.

Alternatively, the synthesis can start from more readily available precursors. For instance, methyl 3-hydroxybutyrate (B1226725) can be prepared from propylene (B89431) oxide, carbon monoxide, and methanol using dicobalt octacarbonyl as a catalyst. acs.org

The table below summarizes key aspects of these esterification methods.

| Starting Material | Reagents | Product | Key Features |

| 2-Methyl-3-hydroxybutyric acid | Methanol, Acid Catalyst | Methyl this compound | Standard esterification |

| Poly-[(R)-3-hydroxybutyric acid] (PHB) | 1,2-dichloroethane, H₂SO₄, Methanol | (R)-(-)-Methyl 3-hydroxybutanoate | Utilizes a biopolymer |

| Propylene Oxide | Carbon Monoxide, Methanol, Dicobalt Octacarbonyl | Methyl 3-hydroxybutyrate | Catalytic carbonylation |

Functional Group Interconversions

Functional group interconversions provide alternative pathways to synthesize this compound and its derivatives. These methods involve the transformation of one functional group into another within a molecule. imperial.ac.uk

A common strategy is the reduction of a keto group. For example, methyl 2-benzamido-methyl-3-oxobutanoate can be reduced to methyl-2-benzamido-methyl-3-hydroxy-butyrate using a reducing agent like sodium borohydride (B1222165) in methanol at low temperatures. rsc.org

Furthermore, the hydrolysis of γ-butyrolactone (GBL) can yield γ-hydroxybutyric acid (GHB), which can then be esterified. The interconversion between GBL and GHB is pH-dependent, with alkaline conditions favoring the formation of GHB. researchgate.net

The table below outlines examples of functional group interconversions.

| Precursor | Reagent(s) | Product | Transformation |

| Methyl 2-benzamido-methyl-3-oxobutanoate | Sodium borohydride, Methanol | Methyl-2-benzamido-methyl-3-hydroxy-butyrate | Ketone reduction |

| γ-Butyrolactone (GBL) | Aqueous base | γ-Hydroxybutyric acid (GHB) | Lactone hydrolysis |

Stereocontrol in the Formation of this compound Isomers

Achieving specific stereochemistry is crucial for the application of this compound in the synthesis of enantiomerically pure compounds. Various strategies have been developed to control the formation of its different isomers. enzymaster.deambeed.com

One effective method is the use of biocatalysts. Engineered carbonyl reductases have been employed for the stereoselective reduction of prochiral ketones. For instance, the reduction of 2-benzoylaminomethyl 3-oxy-butyrate methyl ester can yield (2S,3R)-methyl 2-[(benzoylamino)methyl]-3-hydroxybutanoate with high stereoselectivity. acs.org Similarly, short-chain alcohol dehydrogenases from Burkholderia gladioli have shown great potential in the dynamic kinetic asymmetric transformation of methyl 2-benzamido-methyl-3-oxobutanoate. researchgate.net

Chemical methods also offer stereocontrol. Asymmetric hydrogenation of methyl acetoacetate using a Raney nickel catalyst modified with tartaric acid can produce methyl 3-hydroxybutanoate with high enantiomeric excess. orgsyn.org Furthermore, enantiomerically pure (R)- or (S)-ethyl 3-hydroxybutanoate can be obtained through enantioselective hydrogenation with a chiral homogeneous ruthenium catalyst. orgsyn.org

The following table highlights different stereocontrolled synthesis methods.

| Method | Catalyst/Reagent | Precursor | Product Isomer |

| Biocatalytic Reduction | Engineered Carbonyl Reductase | 2-Benzoylaminomethyl 3-oxy-butyrate methyl ester | (2S,3R)-Methyl 2-[(benzoylamino)methyl]-3-hydroxybutanoate acs.org |

| Biocatalytic Reduction | Short-chain alcohol dehydrogenases | Methyl 2-benzamido-methyl-3-oxobutanoate | Optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate researchgate.net |

| Asymmetric Hydrogenation | Raney nickel/tartaric acid | Methyl acetoacetate | Enantioenriched methyl 3-hydroxybutanoate orgsyn.org |

| Asymmetric Hydrogenation | Chiral ruthenium catalyst | Ethyl acetoacetate | Enantiomerically pure (R)- or (S)-ethyl 3-hydroxybutanoate orgsyn.org |

This compound as a Chiral Building Block in Advanced Organic Synthesis

The defined stereochemistry of this compound isomers makes them valuable chiral building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals. researchgate.netenzymaster.de

Precursor in Natural Product Synthesis

Optically active ethyl 3-hydroxybutanoate is a widely used chiral building block for the synthesis of various natural products. orgsyn.org The inherent chirality of this molecule allows for the construction of complex stereochemical architectures found in nature. For example, it serves as a starting material for the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. nsf.gov

Intermediate in Complex Pharmaceutical Molecule Development (academic synthesis)

In the realm of pharmaceutical development, chiral intermediates derived from this compound are of significant interest. enzymaster.deambeed.comresearchgate.net For instance, (2S,3R)-2-aminomethyl-3-hydroxybutyric acid, synthesized from a derivative of this compound, is a key intermediate in the industrial production of 4-acetoxy-azetidinone, a precursor for carbapenem (B1253116) and penem (B1263517) antibiotics. acs.orggoogle.com

Furthermore, methyl (R)-3-hydroxybutyrate is utilized as a pharmaceutical intermediate in the preparation of Dorzolamide, a medication for glaucoma. enzymaster.dejopcr.com The synthesis involves several steps, including the reaction of methyl (R)-3-hydroxybutyrate with p-toluenesulfonyl chloride. jopcr.com

The table below lists some applications of this compound derivatives in synthesis.

| Derivative | Application | Final Product Class |

| Optically active ethyl 3-hydroxybutanoate | Natural product synthesis | Various natural products orgsyn.org |

| (2S,3R)-2-Aminomethyl-3-hydroxybutyric acid | Intermediate synthesis | Carbapenem and penem antibiotics acs.orggoogle.com |

| Methyl (R)-3-hydroxybutyrate | Intermediate synthesis | Dorzolamide enzymaster.dejopcr.com |

Advanced Analytical Methodologies for 2 Methyl 3 Hydroxybutyrate Research

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography, coupled with mass spectrometry, stands as a cornerstone for the analysis of 2-methyl-3-hydroxybutyrate. These methods offer the necessary resolution and sensitivity to distinguish and quantify this compound among a multitude of other metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, chemical modification through derivatization is a prerequisite for successful GC-MS analysis. researchgate.netobrnutafaza.hr

To analyze this compound by GC-MS, its polar hydroxyl and carboxyl functional groups must be derivatized to increase volatility and thermal stability. researchgate.net Silylation is the most common derivatization technique, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. obrnutafaza.hr

Common silylating reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Often used with a catalyst like 1% trimethylchlorosilane (TMCS), BSTFA is a strong silylating agent that reacts with alcohols, carboxylic acids, and amines. obrnutafaza.hrdc.gov Derivatization is typically achieved by heating the dried sample extract with BSTFA. d-nb.inforesearchgate.net For instance, a method for analyzing organic acids involves derivatization with BSTFA at 60°C for 20-60 minutes. d-nb.inforesearchgate.net

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): This reagent is also used for the trimethylsilylation of this compound and other organic acids. d-nb.info

Two-step derivatization: For complex samples, a two-step process involving methoximation followed by silylation can be employed. Methoximation with methoxyamine hydrochloride targets carbonyl groups, followed by silylation of hydroxyl and carboxyl groups with reagents like MSTFA. acs.org

The choice of derivatization reagent and reaction conditions is critical for achieving complete derivatization and obtaining reproducible results.

Table 1: Common Derivatization Reagents for GC-MS Analysis of Hydroxy Acids

| Reagent | Abbreviation | Target Functional Groups | Typical Reaction Conditions |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl, Carboxyl, Amine | Heating at 60-70°C for 20-60 minutes. d-nb.inforesearchgate.net |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl, Carboxyl, Amine | Heating at 60°C for 60 minutes. d-nb.info |

| Methoxyamine Hydrochloride followed by MSTFA | Methoxyamine/MSTFA | Carbonyl, Hydroxyl, Carboxyl | Two-step: Methoximation at room temperature or elevated temperature, followed by silylation. acs.org |

Isotopic labeling, in conjunction with GC-MS, is a powerful tool for metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions within a cell. nih.govmdpi.com By introducing substrates labeled with stable isotopes (e.g., ¹³C), researchers can trace the path of atoms through metabolic pathways. eurisotop.com

When a ¹³C-labeled nutrient is metabolized, the label is incorporated into downstream metabolites like this compound. GC-MS can then distinguish between the unlabeled (M+0) and labeled (e.g., M+1, M+2) isotopologues of the derivatized analyte based on their mass-to-charge ratios. The resulting mass isotopomer distribution vectors (MDVs) provide detailed information about the metabolic pathways that were active in producing the compound. mdpi.com This approach allows for the quantitative determination of fluxes through pathways such as amino acid catabolism, providing a dynamic view of cellular metabolism that cannot be obtained from concentration measurements alone. eurisotop.com

Derivatization Strategies for Enhanced Volatility and Detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative and often more sensitive method for the analysis of this compound, particularly in complex biological fluids like plasma and saliva. nih.govnih.gov A key advantage of LC-MS/MS is that it can often analyze compounds without the need for derivatization, although derivatization can significantly enhance sensitivity. nih.govnih.gov

For high-sensitivity applications, such as quantifying low concentrations of this compound in saliva, derivatization strategies have been developed. One such method involves converting the hydroxybutyrates into 2-pyridylmethyl (2PM) ester derivatives. nih.gov This derivatization allows for analysis in the positive electrospray ionization (P-ESI) mode, which can be more sensitive than the negative mode typically used for underivatized acids. nih.govbevital.no This approach has achieved detection limits of less than 1 picogram on-column. nih.gov

LC-MS/MS methods are typically operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity and reduces chemical noise by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.govnih.gov For instance, a validated LC-MS/MS method for quantifying various hydroxybutyrates, including this compound, in serum demonstrated high quantitative sensitivity and reproducibility. nih.gov These methods often use a reversed-phase column for chromatographic separation. nih.govnih.gov

Spectroscopic Characterization Techniques for Structural Elucidation and Stereochemical Assignment

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the definitive structural elucidation and stereochemical assignment of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.

For this compound, which exists as stereoisomers, NMR is crucial for their differentiation. The chemical shifts and coupling constants in the NMR spectra are sensitive to the stereochemistry of the molecule.

¹H NMR: The proton NMR spectrum of this compound and its esters shows distinct signals for the different protons in the molecule. For example, in methyl (R)-3-hydroxybutyrate, characteristic signals appear for the methine proton (~4.2 ppm), the methyl ester protons (~3.7 ppm), the methylene (B1212753) protons (~2.4-2.5 ppm), and the methyl group protons next to the hydroxyl group (~1.2 ppm). chemicalbook.com The exact chemical shifts and splitting patterns can differ between the R and S enantiomers, allowing for their distinction, especially when using chiral shift reagents or when analyzing diastereomeric derivatives. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. For poly(3-hydroxybutyrate), a polymer of 3-hydroxybutyrate (B1226725), distinct peaks are observed for the carbonyl carbon (~169 ppm), methine carbon (~67-68 ppm), methylene carbon (~41-42 ppm), and methyl carbon (~20-21 ppm). researchgate.netresearchgate.net The precise chemical shifts in the ¹³C NMR spectrum are sensitive to the tacticity (the stereochemical arrangement of adjacent chiral centers) of the polymer, which can be used to differentiate between isotactic, syndiotactic, and atactic forms. researchgate.net Similarly, subtle differences in the ¹³C chemical shifts can be observed between the stereoisomers of the monomeric this compound.

In some cases, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are necessary to unambiguously assign all signals and differentiate between isomers, especially in complex mixtures. nih.gov

Table 2: Representative NMR Chemical Shifts (ppm) for 3-Hydroxybutyrate Structures

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methine (-CHOH) | ~4.2 - 5.3 chemicalbook.comresearchgate.net | ~67 - 68 researchgate.netresearchgate.net |

| Methylene (-CH₂-) | ~2.4 - 2.6 chemicalbook.comresearchgate.net | ~41 - 42 researchgate.netresearchgate.net |

| Methyl (-CH₃) | ~1.2 chemicalbook.comresearchgate.net | ~20 - 21 researchgate.netresearchgate.net |

| Carbonyl (-C=O) | Not applicable | ~169 researchgate.netresearchgate.net |

| Methyl Ester (-OCH₃) | ~3.7 chemicalbook.com | Not applicable |

Advanced Mass Spectrometry (MS/MS, High-Resolution MS) for Fragment Analysis

Advanced mass spectrometry (MS) has become an indispensable tool for the structural elucidation and quantification of this compound. Techniques such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) provide the high sensitivity and specificity required for its detection in research samples.

In many analytical methods, this compound is first derivatized to improve its chromatographic and ionization characteristics. A common approach involves converting the analyte into its 2-pyridylmethyl (2PM) ester derivative. nih.govnih.gov This allows for analysis using positive electrospray ionization (P-ESI), which offers enhanced sensitivity compared to negative-ion mode for the underivatized acid. nih.gov

Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the derivatized compound can be precisely quantified. For the 2PM derivative of a related compound, 3-hydroxy-3-methylbutyrate (3HMB), the protonated molecule [M+H]⁺ is observed as the base peak at a mass-to-charge ratio (m/z) of 210. nih.govnih.gov In MS/MS analysis, this precursor ion is fragmented to produce characteristic product ions. The most prominent fragment ion appears at m/z 110, corresponding to the [C₅H₄NCH₂OH+H]⁺ ion. nih.govnih.gov Another significant fragment is the ion resulting from the loss of a water molecule ([M-H₂O+H]⁺), observed at m/z 192. nih.govnih.gov These specific transitions are used in Selected Reaction Monitoring (SRM) for highly selective quantification.

High-resolution mass spectrometry, often performed on instruments like the Orbitrap, provides highly accurate mass measurements, further confirming the elemental composition of the analyte and its fragments. researchgate.net For instance, the mzCloud database contains high-resolution spectral data for 2-methyl-3-hydroxybutyric acid, acquired via an Orbitrap Elite instrument, confirming its utility in endogenous metabolite research. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is another widely used technique, particularly for urinary organic acid analysis, where this compound is often measured as a biomarker for certain metabolic disorders. medipharmsai.com

| Derivative | Precursor Ion (m/z) | Product Ion (m/z) | Ion Identity | Reference |

|---|---|---|---|---|

| 2-Pyridylmethyl (2PM) Ester of 3HMB | 210 ([M+H]⁺) | 110 | [C₅H₄NCH₂OH+H]⁺ | nih.govnih.gov |

| 2-Pyridylmethyl (2PM) Ester of 3HMB | 210 ([M+H]⁺) | 192 | [M-H₂O+H]⁺ | nih.govnih.gov |

*Data for the related compound 3-hydroxy-3-methylbutyrate (3HMB) is presented as an illustrative example of the fragmentation of 2PM-derivatized hydroxybutyrates.

Chiral Chromatography and Optical Rotation for Enantiomeric Excess Determination

This compound possesses two chiral centers, meaning it can exist as four distinct stereoisomers. Distinguishing between these enantiomers and diastereomers is critical, as their biological activities can differ significantly. Chiral chromatography is the benchmark technique for achieving this separation.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common approach. Polysaccharide-based columns, such as Chiralpak® series (e.g., AY-H, IG, AD-H), are frequently employed. researchgate.netnih.govacs.org For example, a 2D-HPLC system has been developed to separate the enantiomers of 2-hydroxybutyrate and 3-hydroxybutyrate, utilizing a Chiralpak IG column in the second dimension. researchgate.net In some cases, derivatization is performed prior to chiral separation. This can involve creating diastereomers that can then be separated on a standard achiral column. One such method for 2-hydroxy acids involves derivatization to form O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters, which can be resolved using dual-capillary column gas chromatography. nih.gov

Beyond chromatography, optical techniques provide another avenue for determining enantiomeric composition. A novel method has been reported for 3-hydroxy-2-methylbutanoic acid that uses a series of circular dichroism (CD) spectra to train multivariate regression models. nih.gov This approach allows for the rapid determination of both enantiomeric excess (ee) and diastereomeric excess (de) without the need for chromatographic separation. nih.gov

Classical polarimetry, which measures the optical rotation of a solution, can also be used to determine the enantiomeric purity of a sample. dtic.mil The specific rotation is a characteristic physical property of a chiral compound. For instance, commercial methyl (R)-(-)-3-hydroxybutyrate is specified to have a specific rotation [α]D of approximately -22.5° (neat) or -49.0° for a solution in chloroform. thermofisher.com By measuring the optical rotation of a sample and comparing it to the value for the pure enantiomer, the enantiomeric excess can be calculated.

| Technique | Method Details | Analyte/Related Compound | Reference |

|---|---|---|---|

| Chiral HPLC | Separation on Chiralpak AY-H column | Methyl-2-benzoylamide-3-hydroxybutanoate | nih.gov |

| Chiral GC | Derivatization to diastereomeric esters and separation on DB-5/DB-17 columns | 2-Hydroxy acids | nih.gov |

| 2D-HPLC | Separation on Chiralpak IG column | 2-Hydroxybutyrate / 3-Hydroxybutyrate | researchgate.net |

| Optical Method | Circular Dichroism (CD) spectroscopy with multivariate regression | 3-Hydroxy-2-methylbutanoic acid | nih.gov |

| Polarimetry | Measurement of specific optical rotation | Methyl (R)-(-)-3-hydroxybutyrate | dtic.milthermofisher.com |

Sample Preparation and Analytical Validation Protocols for Research Samples

Rigorous sample preparation and method validation are essential to ensure the accuracy, precision, and reliability of quantitative data for this compound in complex research samples like plasma, urine, or cell culture media.

Extraction and Purification Methodologies

The primary goal of sample preparation is to isolate this compound from the sample matrix, removing interfering substances like proteins and salts, and to concentrate the analyte for detection.

Protein Precipitation (PPT): For biological fluids like serum or plasma, a simple and rapid first step is protein precipitation. This is often achieved by adding a water-miscible organic solvent, such as acetonitrile, or an acid like trichloroacetic acid. chromatographyonline.comkyushu-u.ac.jp

Liquid-Liquid Extraction (LLE): Following initial cleanup, LLE is a common technique to extract the analyte. After acidifying the sample to ensure the carboxylic acid is in its protonated, less polar form, it can be extracted into an immiscible organic solvent like ethyl acetate (B1210297). nih.govacs.org This method is effective for purifying the product from reaction mixtures. acs.org

Solid-Phase Extraction (SPE): SPE offers a more selective extraction compared to LLE. Depending on the sorbent used (e.g., polymeric, mixed-mode ion exchange), it can effectively remove matrix components while retaining the analyte, which is then eluted with a suitable solvent. chromatographyonline.comresearchgate.net

Derivatization: As mentioned previously, derivatization is often integrated into the sample preparation workflow. Reagents like 3-Nitrophenylhydrazine (3-NPH) or those used to form 2-pyridylmethyl (2PM) esters not only improve detection but are part of the purification process itself, as excess reagent and byproducts are removed before analysis. nih.govkyushu-u.ac.jp An automated sample preparation system connected to an LC-MS/MS can perform deproteinization and derivatization sequentially, increasing throughput. kyushu-u.ac.jp

Matrix Interference Mitigation Strategies

Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, are a significant challenge in LC-MS/MS-based bioanalysis. medipharmsai.comnih.gov Several strategies are employed to mitigate these interferences.

Effective Sample Cleanup: The extraction and purification methods described above are the first line of defense. Techniques like SPE or specialized phospholipid removal plates (e.g., HybridSPE) are designed to specifically eliminate major sources of interference. chromatographyonline.combioanalysis-zone.com

Chromatographic Separation: Optimizing the HPLC or UPLC method to achieve baseline separation between the analyte and interfering matrix components is crucial. Adjusting the mobile phase composition, gradient, or selecting a different column chemistry can resolve the analyte from the region where most matrix components elute. medipharmsai.comnih.gov

Use of Internal Standards: The use of a suitable internal standard (IS) is paramount for accurate quantification. An ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C or ²H labeled this compound). A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction of signal variability. medipharmsai.comnih.gov When a SIL-IS is unavailable, a structural analog can be used. mdpi.com

Derivatization: Converting the analyte to a derivative can shift its retention time away from interfering compounds and improve its ionization efficiency, making it less susceptible to suppression. nih.govresearchgate.net This strategy has been shown to yield detection limits approximately 50 times lower than for underivatized hydroxybutyrates, indicating a significant reduction in matrix effects. nih.gov

Sample Dilution: A straightforward approach is to simply dilute the sample extract. This reduces the concentration of all matrix components, thereby lessening their impact on analyte ionization, although it may compromise the limit of detection. nih.govresearchgate.net

Method validation protocols for research samples typically assess linearity, accuracy, precision, recovery, stability, and matrix effects to ensure the data is robust and reproducible. mdpi.comresearchgate.net For instance, recovery experiments for hydroxybutyrates extracted from saliva have shown mean recoveries between 98.5% and 108.8%, demonstrating the efficacy of the sample preparation and analytical method. nih.gov

Biological and Biotechnological Research Applications of 2 Methyl 3 Hydroxybutyrate

Precursor in the Biosynthesis of Polyhydroxyalkanoates (PHAs)

2-Methyl-3-hydroxybutyrate (2M3HB) is a significant monomer that can be incorporated into polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters produced by various microorganisms. rsc.orgnih.gov These bioplastics have garnered considerable attention as sustainable alternatives to conventional petroleum-based plastics. The inclusion of 2M3HB units into the PHA polymer chain can significantly alter the material's properties, offering a pathway to tailor-made bioplastics with enhanced characteristics. researchgate.netnsf.gov

Incorporation of this compound into PHA Copolymers

The incorporation of this compound into PHA copolymers has been successfully demonstrated in several bacterial species, including Alcaligenes eutrophus and Burkholderia cepacia. researchgate.net When these bacteria are cultivated in a mineral salts medium with tiglic acid as a carbon source, they can produce a terpolyester composed of 3-hydroxybutyric acid, 3-hydroxyvaleric acid, and 2-methyl-3-hydroxybutyric acid. researchgate.net The presence of 2M3HB in the resulting polyester, typically at a fraction of 1–2 mol%, has been confirmed through analytical techniques such as nuclear magnetic resonance spectrometry and gas chromatography/mass spectrometry. researchgate.net

In recombinant Escherichia coli strains expressing an engineered PHA biosynthesis pathway, the incorporation of 2M3HB can be achieved by providing tiglic acid as a precursor. rsc.org This is because tiglyl-CoA, an intermediate in the isoleucine degradation pathway, can be converted to 2-methyl-3-hydroxybutyryl-CoA, the direct precursor for 2M3HB incorporation into the PHA chain. researchgate.net Studies have shown that by expressing the PHA synthase from Aeromonas caviae (PhaCAc) in E. coli and feeding tiglic acid, a copolymer of 3-hydroxybutyrate (B1226725) (3HB) and 2M3HB, denoted as P(3HB-co-3H2MB), can be produced with a 2M3HB fraction of up to 37 mol%. rsc.orgrsc.org

Research has also explored the production of four-monomer PHAs comprising 3-hydroxybutyrate (3HB), 3-hydroxyvalerate (B1259860) (3HV), 3-hydroxy-2-methylvalerate (3HMV), and 3-hydroxy-2-methylbutyrate (3HMB) by Defluviicoccus vanus-related glycogen (B147801) accumulating organisms. nih.gov The composition of these copolymers can be controlled by adjusting the ratio of propionate (B1217596) and acetate (B1210297) in the feed, demonstrating the potential for producing tailored PHAs with specific monomer compositions. nih.gov

Metabolic Engineering Strategies for Enhanced PHA Production

Metabolic engineering plays a crucial role in enhancing the production of PHAs containing 2M3HB and other valuable monomers. mdpi.comresearchgate.netnih.gov A key strategy involves the heterologous expression of genes encoding the PHA biosynthesis pathway in host organisms like E. coli, which are well-characterized and amenable to genetic manipulation. mdpi.comugr.es The typical P(3HB) biosynthetic pathway consists of three enzymes: β-ketoacyl-CoA thiolase (encoded by phbA), acetoacetyl-CoA reductase (encoded by phbB), and PHA synthase (encoded by phbC). nih.govugr.es

To produce copolymers containing 2M3HB, metabolic pathways can be engineered to provide the necessary precursor, 2-methyl-3-hydroxybutyryl-CoA. This can be achieved by leveraging the cell's natural metabolic pathways, such as the isoleucine degradation pathway which produces tiglyl-CoA, or by introducing novel pathways. researchgate.net For instance, providing tiglic acid as a substrate to recombinant E. coli expressing a suitable PHA synthase has proven effective. rsc.org

Further enhancements in PHA production can be achieved by optimizing the expression of key enzymes and deleting competing metabolic pathways to channel more carbon flux towards PHA synthesis. For example, knocking out genes involved in the production of byproducts can increase the yield of the desired PHA. mdpi.com The choice of PHA synthase is also critical, as its substrate specificity determines which monomers can be incorporated into the polymer chain. nih.gov The PHA synthase from Aeromonas caviae (PhaCAc) has been shown to effectively polymerize 3H2MB-CoA. rsc.orgrsc.org

| Strategy | Description | Key Genes/Enzymes | Host Organism | Precursor for 2M3HB |

|---|---|---|---|---|

| Heterologous Expression of PHA Pathway | Introducing genes for PHA biosynthesis from a native producer into a non-producing host. | phaA, phaB, phaC | Escherichia coli | Tiglic acid |

| Pathway Optimization | Modifying existing metabolic pathways to increase precursor supply and reduce byproduct formation. | Overexpression of thiolase and reductase; knockout of competing pathways. | Cupriavidus necator, E. coli | Isoleucine degradation intermediates |

| Enzyme Selection | Utilizing PHA synthases with broad substrate specificity to incorporate various monomers. | PhaCAc (from Aeromonas caviae) | E. coli | Tiglic acid |

Structural and Thermal Properties of this compound-Containing PHAs

The incorporation of 2M3HB monomers into PHA copolymers significantly influences their structural and thermal properties. rsc.orgresearchgate.netresearchgate.net Generally, the inclusion of comonomers disrupts the crystalline structure of the homopolymer P(3HB), leading to changes in melting temperature (Tm), glass transition temperature (Tg), and crystallinity. rsc.orgresearchgate.net

For P(3HB-co-3H2MB) copolymers, as the fraction of 2M3HB increases, the Tg, Tm, and melting enthalpy (ΔHm) tend to decrease. rsc.orgrsc.org For example, as the 3H2MB fraction increased from 0 to 37 mol%, the Tg decreased from 4 °C to -1 °C, the Tm decreased from 178 °C to 131 °C, and the ΔHm decreased from 97 to 17 J/g. rsc.org This reduction in crystallinity can make the polymer less brittle and more flexible. nsf.gov

Interestingly, P(3HB-co-3H2MB) copolymers exhibit a lower cold crystallization temperature (Tcc) compared to P(3HB) and other PHA copolymers, suggesting they are easier to crystallize. rsc.orgrsc.org This is a desirable property for industrial processing. The α-carbon methylation in the 3H2MB unit is thought to contribute to this enhanced crystallizability. rsc.orgmdpi.com

Homopolymers of 2M3HB, denoted as P(3H2MB), have also been synthesized and exhibit superior thermal properties, including a high melting temperature of 197 °C, which is among the highest for biosynthesized PHAs. researchgate.net This high thermal stability, combined with improved mechanical flexibility, makes P(3H2MB) and its copolymers promising materials for a wide range of applications. nsf.govresearchgate.net

| 3H2MB Fraction (mol%) | Tg (°C) | Tm (°C) | ΔHm (J/g) | Tcc (°C) |

|---|---|---|---|---|

| 0 (P(3HB)) | 4 | 178 | 97 | - |

| 7 | - | - | - | Lowered |

| 23 | -1 | 131 | 17 | Lowered |

| 37 | -1 | 131 | 17 | - |

Mechanistic Studies of its Role in Microbial and Plant Metabolism

Beyond its role as a building block for bioplastics, this compound and related compounds are involved in fundamental metabolic and signaling processes in both microbes and plants. nih.govnih.govresearchgate.net

Regulation of Microbial Growth and Metabolite Production

In certain microorganisms, the metabolism of compounds like this compound is linked to central carbon metabolism and can influence growth and the production of other metabolites. soton.ac.uk For instance, in Pseudomonas AM1, the assimilation of substrates that are metabolized to acetyl-CoA, such as β-hydroxybutyrate, involves the malate (B86768) synthase pathway. soton.ac.uk The activity of this pathway is essential for growth on these substrates. soton.ac.uk

Furthermore, dynamic oxygen conditions in activated sludge systems have been shown to influence the production of valuable biochemicals. researchgate.net Fluctuations in dissolved oxygen can activate specific regulatory systems, such as the FNR and ArcA regulons, leading to an altered metabolic state that favors the production of amino acids and fatty acids over complete oxidation through the TCA cycle. researchgate.net This highlights the intricate connection between environmental cues and microbial metabolic output.

Involvement in Stress Responses in Biological Systems

There is growing evidence that 3-hydroxybutyrate and its derivatives play a role in protecting organisms from oxidative stress. nih.govnih.gov In bacteria capable of producing polyhydroxybutyrate (B1163853), methyl-esterified oligomers of 3-hydroxybutyrate (ME-3HB) have been shown to possess significant hydroxyl radical-scavenging activity, even more potent than well-known antioxidants like glutathione (B108866) and vitamin C. nih.govresearchgate.net

Under conditions of hydroxyl radical stress, such as during plant infection, bacteria can activate the expression of genes encoding PHA synthase (phaC) and depolymerase (phaZ). nih.gov This leads to the breakdown of stored PHA into protective ME-3HB oligomers. nih.govresearchgate.net This mechanism appears to be widespread, particularly in bacteria adapted to stressful environments. nih.gov

In the context of plant-microbe interactions, the production of polyhydroxybutyrate by the endosymbiont Methylorubrum extorquens is crucial for its ability to colonize the host plant. frontiersin.org The breakdown of PHB into ME-3HB oligomers helps to alleviate oxidative stress generated by the plant during the infection process. frontiersin.org This demonstrates a sophisticated metabolic interplay where a microbial metabolite directly contributes to the success of a symbiotic relationship by mitigating host defense responses. frontiersin.org

Investigation of Energy Metabolism Dysregulation in Cellular Models (Mechanistic Studies)

Modulation of Key Enzyme Activities (e.g., Creatine (B1669601) Kinase) in Research Models

In addition to its effects on the Krebs cycle and respiratory chain, this compound has been shown to modulate the activity of creatine kinase (CK). researchgate.netpublicationslist.org Specifically, research on cerebral cortex from developing rats has demonstrated that MHB inhibits both total and mitochondrial creatine kinase activity. researchgate.netpublicationslist.org Cytosolic creatine kinase activity, however, was not affected. publicationslist.org

The inhibition of mitochondrial creatine kinase is significant as this enzyme plays a crucial role in buffering and transferring ATP from the mitochondria to the cytoplasm, where it is used for various cellular processes. researchgate.net The inhibitory effect of MHB on creatine kinase appears to be mediated by the oxidation or modification of essential thiol groups on the enzyme, potentially involving nitric oxide and its by-products. nih.gov This is supported by the finding that the nitric-oxide synthase inhibitor L-NAME and the antioxidant glutathione (GSH) can prevent the inhibition of creatine kinase by MHB. nih.gov

| Enzyme | Cellular Location | Effect of this compound | Proposed Mechanism | Reference |

| Creatine Kinase (Total) | - | Inhibition | Oxidation/modification of thiol groups | nih.govresearchgate.netpublicationslist.org |

| Creatine Kinase (Mitochondrial) | Mitochondria | Inhibition | Oxidation/modification of thiol groups | nih.govresearchgate.netpublicationslist.org |

| Creatine Kinase (Cytosolic) | Cytosol | No effect | - | publicationslist.org |

Biochemical Characterization of Metabolic Disorders Related to this compound Accumulation

Biochemical Basis of 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase Deficiency (HSD10 disease)

2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency, also known as HSD10 disease, is an X-linked inborn error of isoleucine metabolism. medlink.comorpha.netmdpub.net The disorder is caused by mutations in the HSD17B10 gene, which encodes the multifunctional enzyme 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD). medlink.comresearchgate.net This enzyme is responsible for the dehydrogenation of 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA in the mitochondrial isoleucine degradation pathway. mdpub.netpnas.org

A deficiency in MHBD activity leads to the accumulation of this compound and tiglylglycine in bodily fluids, which are detectable in urinary organic acid analysis. medlink.comresearchgate.netresearchgate.net Notably, unlike in beta-ketothiolase deficiency, 2-methylacetoacetate (B1246266) does not accumulate in HSD10 disease. medlink.com The clinical presentation can be severe, often with progressive neurodegeneration in infancy. orpha.netmdpub.net The biochemical abnormalities, specifically the elevated levels of isoleucine metabolites, are key diagnostic markers for the disease. orpha.net However, the clinical severity is thought to be more related to other functions of the HSD10 protein, particularly its role in mitochondrial RNA processing. orpha.netresearchgate.net

Biochemical Features of Beta-Ketothiolase Deficiency

Beta-ketothiolase deficiency is an autosomal recessive disorder that affects both ketone body metabolism and isoleucine catabolism. metabolicsupportuk.orgscielo.br It is caused by mutations in the ACAT1 gene, which leads to a defect in the mitochondrial enzyme acetoacetyl-CoA thiolase (T2). metabolicsupportuk.orgbabydetect.com This enzyme catalyzes the final step in the breakdown of isoleucine, converting 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA. health.wa.gov.au

The hallmark biochemical feature of beta-ketothiolase deficiency is intermittent ketoacidosis. researchgate.net During ketoacidotic episodes, there is a characteristic and massive excretion of specific organic acids in the urine, including 2-methylacetoacetate, this compound, and tiglylglycine. scielo.brorpha.net Even between crises, elevated levels of this compound and tiglylglycine can often be detected. orpha.net Analysis of acylcarnitines in the blood may also show increased levels of tiglylcarnitine (B1262128) and 2-methyl-3-hydroxybutyrylcarnitine. scielo.brhealth.wa.gov.au These biochemical markers are crucial for the diagnosis of this disorder. metabolicsupportuk.org

Pathways of Aberrant Metabolite Accumulation

The accumulation of this compound is a central feature of both HSD10 disease and beta-ketothiolase deficiency, arising from enzymatic blocks in the isoleucine catabolic pathway. nih.gov

In beta-ketothiolase deficiency , the deficient enzyme is mitochondrial acetoacetyl-CoA thiolase (T2). scielo.br This enzyme is responsible for the thiolytic cleavage of 2-methylacetoacetyl-CoA into acetyl-CoA and propionyl-CoA. nih.gov When T2 is deficient, 2-methylacetoacetyl-CoA accumulates. This accumulated intermediate is then reduced to this compound, leading to its increased excretion. nih.gov

In HSD10 disease , the defect lies in the enzyme 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD). medlink.com This enzyme catalyzes the step immediately preceding the one affected in beta-ketothiolase deficiency: the conversion of 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA. pnas.org A deficiency in MHBD leads to a direct buildup of its substrate, 2-methyl-3-hydroxybutyryl-CoA, which is then hydrolyzed to this compound. researchgate.net This explains why this compound accumulates in HSD10 disease, but 2-methylacetoacetate does not. medlink.com In both disorders, the upstream metabolite tiglyl-CoA can be converted to tiglylglycine, which is also excreted in increased amounts. nih.gov

Emerging Research Areas and Future Directions for 2 Methyl 3 Hydroxybutyrate Studies

Omics Technologies (Proteomics, Metabolomics) for Comprehensive Pathway Elucidation

The integration of "omics" technologies, particularly proteomics and metabolomics, is proving instrumental in providing a holistic view of the metabolic pathways involving 2-methyl-3-hydroxybutyrate. nih.govcreative-proteomics.com By analyzing the complete set of proteins (proteomics) and metabolites (metabolomics) in a biological system, researchers can identify novel enzymes, intermediates, and regulatory networks associated with this compound. creative-proteomics.comfrontiersin.orgnih.gov

Metabolomics studies have successfully identified 2-methyl-3-hydroxybutyric acid in various biological samples, including serum and urine, often in the context of metabolic disorders. unav.edumdpi.comacs.org For instance, in studies of sepsis-associated acute kidney injury, 3-hydroxybutyric acid was identified as a key differential metabolite. nih.gov These findings highlight the power of metabolomics to pinpoint metabolic signatures and understand disease-related perturbations. nih.gov The combination of gas chromatography-mass spectrometry (GC-MS) and other analytical techniques allows for the detection and quantification of this compound and related metabolites, providing crucial data for pathway analysis. iomcworld.org

Proteomics complements metabolomics by identifying the specific enzymes responsible for the synthesis and degradation of this compound. This integrated multi-omics approach enables the construction of detailed metabolic networks, revealing how the production of this compound is regulated and connected to other cellular processes. frontiersin.orgnih.gov For example, in the context of producing other valuable chemicals, proteomics can identify bottlenecks in biosynthetic pathways, guiding engineering efforts to improve yields. frontiersin.org

Table 1: Selected Metabolomics Studies Identifying this compound or Related Compounds

| Study Focus | Sample Type | Key Findings | Analytical Technique(s) |

| Sepsis-Associated Acute Kidney Injury | Mouse Serum & Kidney Tissue | 3-hydroxybutyric acid identified as a core differential metabolite. nih.gov | LC-MS |

| Colorectal Cancer Biomarkers | Patient Breath & Urine Samples | 2-hydroxy-3-methylbutyric acid listed as a potential biomarker. nih.govmdpi.com | GC-MS, CE-MS |

| Di(2-ethylhexyl)phthalate Exposure in Pregnancy | Mouse Serum | 2-methyl-3-hydroxybutyric acid identified as a relevant metabolite. acs.org | MS-based metabolome analysis |

| 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency | Infant Urine | Significant increase in 2-methyl-3-hydroxybutyric acid. iomcworld.org | GC-MS |

Advanced Enzyme Engineering and Directed Evolution for Biocatalysis

The biocatalytic production of this compound and its derivatives is a rapidly advancing field, driven by sophisticated enzyme engineering and directed evolution techniques. wiley.com These approaches aim to improve the efficiency, selectivity, and stability of enzymes used in synthesis, making biocatalysis a more viable alternative to traditional chemical methods. researchgate.netacademie-sciences.fr

Directed evolution, a process that mimics natural selection in the laboratory, has been successfully employed to enhance the properties of various enzymes, including carbonyl reductases and alcohol dehydrogenases, which are crucial for the synthesis of chiral alcohols like this compound. wiley.comnih.gov By creating and screening vast libraries of enzyme variants, researchers can identify mutants with significantly improved activity and stereoselectivity. wiley.comresearchgate.net For example, the directed evolution of a carbonyl reductase from Candida parapsilosis has been explored for the asymmetric synthesis of related compounds. rsc.org

Rational design, often guided by computational modeling, is another powerful strategy. By understanding the three-dimensional structure of an enzyme and its active site, scientists can make targeted mutations to alter substrate specificity or enhance catalytic performance. nih.gov This approach has been used to engineer enzymes for the production of various pharmaceutical intermediates. researchgate.net

Table 2: Examples of Engineered Enzymes in Biocatalysis

| Enzyme Type | Original Source | Engineering Strategy | Application |

| Carbonyl Reductase | Exiguobacterium sp. s126 | Site-directed saturation mutagenesis and combination mutagenesis. researchgate.net | Asymmetric synthesis of a chiral intermediate for Vibegron. researchgate.net |

| Alcohol Dehydrogenase | Burkholderia gladioli | Not specified, but used for asymmetric synthesis. researchgate.net | Asymmetric synthesis of methyl-2-benzamido-methyl-3-hydroxy-butyrate. researchgate.net |

| Carbonyl Reductase | A. xinjiangensis | Molecular dynamics simulations to model the structure of variants. acs.org | Biosynthesis of methyl (2S,3R)-2-[(benzoylamino)methyl]-3-hydroxybutanoate. acs.org |

| Poly(R)-3-hydroxybutyrate Depolymerase | Not specified | Directed evolution using a cell surface display system. jmb.or.kr | Enantioselective resolution of racemic methyl mandelate. jmb.or.kr |

Chemo-Enzymatic Cascade Reactions for Efficient Synthesis

Chemo-enzymatic cascade reactions, which combine the strengths of both chemical and enzymatic catalysis in a single pot, are emerging as a highly efficient and sustainable strategy for synthesizing complex molecules like this compound. nih.govuq.edu.au These one-pot processes offer several advantages, including reduced waste, lower costs, and higher yields compared to traditional multi-step syntheses. uq.edu.auresearchgate.net

These cascades can be designed in various ways, including one-pot two-step or one-pot one-step transformations. uq.edu.au An example is the synthesis of chiral γ-butyrolactones using a two-enzyme cascade involving an enoate reductase and an alcohol dehydrogenase. acs.org Another approach involves using a chemical catalyst to perform a reaction that is then followed by an enzymatic transformation, or vice versa. rug.nl

Exploration of Novel Biological Roles beyond Primary Metabolism

While this compound is known for its role in the metabolism of the amino acid isoleucine, recent research is beginning to uncover novel biological functions that extend beyond this primary metabolic pathway. iomcworld.orgresearchgate.net These investigations are revealing that this small molecule may act as a signaling molecule and play a role in a variety of physiological and pathological processes. nih.gov

One area of interest is its potential involvement in energy metabolism. Studies have shown that this compound can inhibit key enzymes in the Krebs cycle and the respiratory chain in the cerebral cortex of rats, suggesting it may have a regulatory role in cellular energy production. nih.gov This is particularly relevant in the context of inherited metabolic disorders where this compound accumulates. researchgate.netnih.gov

Furthermore, the broader class of ketone bodies, to which 3-hydroxybutyrate (B1226725) belongs, has been shown to have diverse biological functions, including acting as signaling molecules through G-protein-coupled receptors and as epigenetic modifiers. mdpi.comnih.gov Although these roles have not yet been specifically attributed to this compound, they open up exciting avenues for future research into its potential signaling and regulatory functions. The incorporation of 2-methyl-3-hydroxybutyric acid into polyhydroxyalkanoates by certain bacteria also points to its involvement in biopolymer synthesis. researchgate.net

Computational Chemistry and Molecular Modeling for Reaction Mechanism Prediction

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the reaction mechanisms involved in the synthesis and transformation of this compound. nih.gov These in silico approaches provide detailed insights into enzyme-substrate interactions, transition states, and reaction energetics, which are often difficult to obtain through experimental methods alone.

Quantum mechanics/molecular mechanics (QM/MM) calculations, for example, can be used to model the active site of an enzyme and simulate the entire catalytic cycle. nih.gov This allows researchers to dissect the mechanism of enzymes like (R)-3-hydroxybutyrate dehydrogenase, which is involved in the production of related hydroxycarboxylates. nih.govacs.org By understanding how these enzymes work at a molecular level, scientists can more effectively engineer them for improved performance. nih.gov

Molecular dynamics simulations are also employed to study the conformational changes that occur in enzymes during catalysis and to predict how mutations might affect their function. acs.org These computational tools are not only crucial for rational enzyme design but also for predicting the stereochemical outcome of reactions, which is critical for the synthesis of chiral molecules like this compound.

Q & A

Basic Research Questions

Q. What analytical methods are validated for detecting 2-methyl-3-hydroxybutyrate in biological fluids, and how are they standardized?

- Methodological Answer : Detection typically employs liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) due to their sensitivity for low-concentration metabolites. For urine, ordinal scaling (qualitative presence/absence) via immunoassays is common, while serum/plasma quantification uses molar concentration (SCnc) with LC-MS . Standardization requires calibration against certified reference materials and adherence to LOINC guidelines for unit reporting (e.g., avoiding mass ratios in favor of molar ratios) .

Q. What is the metabolic role of this compound in human physiology?

- Methodological Answer : It is a key intermediate in isoleucine catabolism and fatty acid β-oxidation. Researchers can map its production using isotopic tracing (e.g., -labeled substrates) in hepatocyte models. Elevated urinary levels are diagnostic for β-ketothiolase deficiency, requiring enzymatic assays (e.g., mitochondrial acetoacetyl-CoA thiolase activity tests) to confirm metabolic dysfunction .

Advanced Research Questions

Q. How can conflicting reports on this compound levels in urine studies be resolved, particularly discrepancies between mass and molar ratios?

- Methodological Answer : Discrepancies often arise from unit conversion errors (e.g., mass vs. molar ratios normalized to creatinine). Researchers should validate assays using standardized LOINC protocols (e.g., LOINC 25082-9 for molar ratios) and cross-check with nuclear magnetic resonance (NMR) for absolute quantification. Peer-reviewed studies must explicitly report units and analytical conditions to enable cross-study comparisons .

Q. What strategies improve the synthesis and purification of this compound derivatives for mechanistic studies?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance stereochemical control, as seen in the synthesis of related tetrahydrobenzothiophene derivatives . Purification via reverse-phase HPLC with methanol-water gradients achieves >95% purity. Structural validation requires tandem MS and / NMR, focusing on hydroxy and methyl group signatures .

Q. How do population-specific factors influence the correlation between this compound levels and β-ketothiolase deficiency phenotypes?

- Methodological Answer : Cohort studies must control for genetic diversity (e.g., ACAT1 gene variants) and dietary isoleucine intake. Use multivariate regression to isolate confounding variables. Longitudinal designs with repeated sampling can clarify temporal metabolic fluctuations, while cell-based models (e.g., patient-derived fibroblasts) validate genotype-phenotype relationships .

Experimental Design and Data Analysis

Q. What controls are essential when designing assays to quantify this compound in heterogeneous biological matrices?

- Methodological Answer : Include internal standards (e.g., deuterated this compound) to correct for matrix effects in LC-MS. For urine studies, normalize to creatinine levels to account for dilution variability. Blank samples (matrix without analyte) and spike-recovery experiments (80–120% recovery threshold) ensure assay robustness .

Q. How can researchers address low signal-to-noise ratios in this compound detection during untargeted metabolomics?

- Methodological Answer : Apply data-independent acquisition (DIA) modes on high-resolution MS platforms to enhance sensitivity. Pair with machine learning tools (e.g., XCMS Online) for peak alignment and noise reduction. Confirm putative identifications using spectral libraries (e.g., HMDB or METLIN) .

Ethical and Reporting Standards

Q. What ethical considerations apply to clinical studies measuring this compound in pediatric populations with metabolic disorders?